Conventional W/O emulsifiers fail in high-solid pigment and low-fat food systems, causing agglomeration, yield stress spikes, and phase separation. PGPR-6 solves this with an extended hexaglycerol headgroup delivering lateral steric repulsion that stabilizes dispersions where PGPR-3 or sorbitan esters collapse.
Polyglyceryl-6 polyricinoleate (PGPR-6) is a high-molecular-weight, polymeric water-in-oil (W/O) emulsifier synthesized via the esterification of hexaglycerol with condensed ricinoleic acid. Featuring a strongly lipophilic polyricinoleate tail and an extended, bulky hexaglycerol hydrophilic headgroup, it typically exhibits an HLB value of 3.0 to 4.5. In industrial and cosmetic procurement, PGPR-6 is prioritized over simpler monomeric surfactants for its capacity to sterically stabilize high-internal-phase emulsions (HIPEs) and heavy solid suspensions. Its primary commercial value lies in reducing yield stress in high-solid food matrices, such as chocolate, and acting as a high-capacity dispersant for inorganic pigments (TiO2, ZnO, iron oxides) in advanced cosmetic formulations where standard emulsifiers fail to prevent agglomeration [1].
Substituting PGPR-6 with the more ubiquitous Polyglyceryl-3 polyricinoleate (PGPR-3) or standard sorbitan esters (e.g., Span 80) fundamentally alters interfacial mechanics and risks catastrophic failure in particulate-loaded systems. The hexaglycerol headgroup of PGPR-6 is twice as long as that of PGPR-3, generating significantly higher lateral steric repulsion at the oil-water or oil-solid interface. While PGPR-3 promotes a compact molecular arrangement suitable for tightly packed, unfilled W/O emulsions, its shorter headgroup lacks the steric bulk required to prevent the agglomeration of heavy inorganic pigments or cocoa solids [1]. Consequently, dropping PGPR-3 into a formulation optimized for PGPR-6—such as a 50% mineral UV-filter dispersion or an ultra-low-fat spread—results in rapid particle flocculation, unmanageable yield stress spikes, and premature phase separation [2].
Varying polyglycerol chain length may shift stabilization mechanism and rheological control.
Lecithin primarily reduces plastic viscosity; substituting for PGPR may not achieve needed yield stress reduction for molding.
PGPR-6 demonstrates superior wetting and dispersion capabilities for inorganic particulates compared to baseline carrier oils and shorter-chain polyglycerol esters. Quantitative evaluation shows that PGPR-6 enables stable, fluid dispersions of up to 50% nano-TiO2 (10 nm) or ZnO (25 nm) in carrier oils. Furthermore, the addition of just 2% PGPR-6 significantly improves the dispersion of 10% amino-acid treated iron oxides, as measured by ΔE(ab) color stability metrics [1]. Shorter-chain alternatives fail to provide sufficient steric hindrance, leading to agglomeration at solid loads exceeding 30%.
| Evidence Dimension | Maximum dispersible solid load and color stability |
| Target Compound Data | Stable dispersion of 50% nano-TiO2/ZnO; improved ΔE at 2% use level for iron oxides |
| Comparator Or Baseline | Baseline carrier oils / shorter-chain polyglycerol esters (agglomeration at >30% loads) |
| Quantified Difference | Enables >20% higher solid particulate loading without viscosity collapse |
| Conditions | Mineral oil or cetyl ethylhexanoate carrier, 10-25 nm particle size |
Allows cosmetic formulators to procure a single highly efficient dispersant for high-SPF mineral sunscreens, preventing chalkiness and viscosity spikes.
The molecular architecture of PGPR-6 provides critical differentiation from PGPR-3 in complex emulsions. PGPR-6 features an extended hexaglycerol chain that generates high lateral steric repulsion, creating a highly elastic, thick interfacial barrier. In contrast, PGPR-3 has a shorter headgroup that packs more densely at the W/O interface but provides inferior steric hindrance against pigment-induced stresses [1]. This structural difference means PGPR-6 is strictly required when insoluble solid particulates (like TiO2 or iron oxides) are localized within the oil layer, as it prevents the physical stress of the particles from rupturing the interfacial film.
| Evidence Dimension | Headgroup steric bulk and interfacial film elasticity |
| Target Compound Data | Extended PG-6 headgroup generates high lateral steric repulsion |
| Comparator Or Baseline | PGPR-3 (compact arrangement, lower steric bulk) |
| Quantified Difference | PGPR-6 prevents pigment-induced film rupture where PGPR-3 allows particulate penetration |
| Conditions | Pigmented W/O/W liquid foundations and high-solid suspensions |
Dictates procurement choice: PGPR-6 is the mandatory choice for particulate-loaded emulsions, whereas PGPR-3 is reserved for unfilled, tightly-packed systems.
In high-solid food suspensions such as chocolate, PGPR-6 acts as a highly specialized rheology modifier. While standard emulsifiers like lecithin primarily reduce plastic viscosity, PGPR-6 specifically targets and drastically lowers the yield stress of the molten matrix by decreasing friction between solid cocoa and sugar particles [1]. This allows the suspension to flow easily at lower temperatures and lower fat contents, a rheological profile that lecithin alone cannot achieve.
| Evidence Dimension | Rheological control mechanism |
| Target Compound Data | Drastic reduction of yield stress |
| Comparator Or Baseline | Lecithin (reduces plastic viscosity but leaves yield stress high) |
| Quantified Difference | PGPR-6 eliminates the yield stress barrier, enabling flow at lower total fat content |
| Conditions | Molten chocolate and compound coatings |
Enables manufacturers to reduce the procurement volume of expensive cocoa butter while maintaining optimal flow for enrobing and molding processes.
PGPR-6 exhibits exceptional water-binding capacity, capable of accommodating up to 80% internal water phase. It successfully stabilizes ultra-low-fat emulsions, such as 25–40% fat content spreads, at fractional use concentrations of 0.3–0.7% [1]. Standard W/O emulsifiers, such as Span 80 or mono-/diglycerides, typically require higher continuous fat phases (>50%) or significantly higher use levels to prevent water droplet coalescence in similar systems.
| Evidence Dimension | Minimum emulsifier concentration for high-water W/O stability |
| Target Compound Data | 0.3–0.7% concentration for 60–75% water systems |
| Comparator Or Baseline | Standard W/O emulsifiers (require >50% fat phase or >2% concentration) |
| Quantified Difference | Maintains stability at >20% higher water content with lower emulsifier loading |
| Conditions | Low-fat spreads and cold-emulsified cosmetics |
Critical for engineers formulating high-water, low-cost emulsions while minimizing emulsifier off-tastes and raw material expenditures.
PGPR-6 is the right choice for color cosmetics and mineral sunscreens containing high loads of inorganic UV filters (TiO2, ZnO) or iron oxides. Its extended hexaglycerol headgroup provides the necessary lateral steric repulsion to prevent pigment agglomeration, allowing formulations to maintain a fluid viscosity and avoid chalky white-casts even at 50% solid particulate loading [1].
In confectionery manufacturing, PGPR-6 is procured specifically to control yield stress. By reducing the friction between solid cocoa and sugar particles, it allows molten chocolate to flow smoothly during enrobing and molding processes, significantly reducing the amount of expensive cocoa butter required compared to formulations relying solely on lecithin [2].
Due to its ability to stabilize high-internal-phase emulsions (HIPEs) accommodating up to 80% water, PGPR-6 is highly effective for formulating low-calorie spreads (25-40% fat) and cold-processed cosmetic creams. It achieves long-term W/O stability at use levels as low as 0.3-0.7%, outperforming standard monomeric surfactants [3].